diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4397685
CAS Number:
Molecular Formula: C25H26ClNO5
Molecular Weight: 455.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine derivative. [] 1,4-Dihydropyridines are a class of organic compounds known for their diverse biological activities and significant applications in medicinal chemistry. [] They have garnered considerable attention due to their calcium channel antagonist properties and are widely employed as therapeutic agents for treating cardiovascular diseases. []

Applications
  • Cardiovascular Diseases: Their calcium channel antagonist properties make them effective in treating hypertension, angina pectoris, and other cardiovascular conditions. []
  • Neurological Disorders: Research suggests potential applications in managing epilepsy, Alzheimer's disease, and Parkinson's disease. []
  • Other Conditions: 1,4-Dihydropyridines have also shown promise in treating premature labor, glaucoma, and certain types of cancer. []
Future Directions
  • Structure-Activity Relationship Studies: Exploring the relationship between the structure and biological activity of different 1,4-dihydropyridine derivatives could lead to the development of more potent and selective therapeutic agents. []
  • Drug Delivery Systems: Developing novel drug delivery systems, such as nanoparticles or liposomes, could improve the bioavailability and efficacy of 1,4-dihydropyridines. []
  • Combination Therapies: Investigating the potential synergy between 1,4-dihydropyridines and other drugs could lead to more effective treatment strategies for complex diseases. []

References:1. [] Synthesis and Smooth Muscle Calcium Channel Effects of Dialkyl 1,4‐Dihydro‐2,6‐dimethyl‐4‐aryl‐3,5‐pyridinedicarboxylates Containing a Nitrone Moiety in the 4‐Aryl Substituent:

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

  • Relevance: This compound shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the substituent at the 4-position of the dihydropyridine ring, with a 3-cyanophenyl group present instead of a 4-chlorophenyl group. Furthermore, diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate possesses an additional 4-methoxybenzyl substituent on the nitrogen atom of the dihydropyridine ring. []

3-Ethyl-5-methyl-(4RS)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate Monobenzenesulfonate (Amlodipine Besylate)

  • Compound Description: Amlodipine besylate is a well-known calcium channel blocker used to treat hypertension. The research investigates its solubility in different solvent mixtures. []
  • Relevance: Amlodipine besylate shares the core 1,4-dihydropyridine structure with diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds also possess a chlorine atom at the ortho position of the phenyl ring attached to the 4-position of the dihydropyridine ring. The main structural differences are the variations in ester substituents at the 3- and 5-positions, and the presence of a (2-aminoethoxy)methyl group at the 2-position of amlodipine besylate. Diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate lacks the (2-aminoethoxy)methyl group but has a 4-methoxybenzyl substituent on the nitrogen of the dihydropyridine ring. []

Dimethyl 4-(2-Chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

  • Compound Description: DCDDP is a dihydropyridine calcium antagonist studied for its therapeutic effects on pulmonary hypertension. Research highlights its ability to lower pulmonary artery pressure, potentially by inhibiting free radical production and increasing nitric oxide levels in the lungs. [, , ]

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester)

  • Compound Description: This compound is a widely used reagent in organic synthesis, specifically as a source of hydride. It's commonly known as the Hantzsch ester, named after Arthur Hantzsch, who first synthesized it. []
  • Relevance: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate represents the core structure of the 1,4-dihydropyridine class to which diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs. It lacks the 4-chlorophenyl and 4-methoxybenzyl substituents present in diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. []

4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

  • Relevance: The compound closely resembles diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate in its core structure, both sharing the 1,4-dihydropyridine-3,5-dicarboxylate motif with diethyl ester groups. The key distinction lies in the halogen substituent on the phenyl ring at the 4-position, with a bromine atom present instead of a chlorine atom. Additionally, diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate has an additional 4-methoxybenzyl group on the nitrogen atom. []

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

  • Compound Description: This nifedipine analog was subjected to saponification experiments, leading to the formation of unexpected degradation products. The study employed NMR spectroscopy to identify these degradation products, highlighting the compound's instability under specific reaction conditions. []
  • Relevance: This compound shares the 1,4-dihydropyridine core with diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds feature a nitrophenyl group at the 4-position of the dihydropyridine ring, although the substitution position on the phenyl ring differs (ortho in this compound, para in the target compound). The major difference lies in the ester substituents at the 3- and 5-positions, with this compound having 2-cyanoethyl ester groups instead of ethyl ester groups. Further, diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate possesses a 4-methoxybenzyl group on the nitrogen atom, absent in this compound. []

Diethyl 4-(3-chlorophenyl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Compound Description: This study focuses on the crystal structure of this 1,4-dihydropyridine derivative, determined using X-ray diffraction. The research highlights the compound's conformation and intermolecular interactions in the solid state. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

  • Compound Description: This compound represents a 1,4-dihydropyridine derivative with a chiral center. The research focuses on synthesizing and characterizing its enantiomers, (S)-(+)-1 and (R)-(-)-1, to investigate their pharmacological properties. The study determined the (4S)-(+)-enantiomer to be the active form, demonstrating significant antihypertensive effects and potent inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate. [, ]

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (Manidipine)

  • Compound Description: Manidipine is a calcium channel blocker used as an antihypertensive agent. The research focuses on synthesizing and evaluating the biological activities of its enantiomers. It reveals that the (S)-(+)-enantiomer exhibits significantly higher potency than the (R)-(-)-isomer in terms of antihypertensive activity in spontaneously hypertensive rats and binding affinity to [3H]nitrendipine binding sites. []

(±)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: NKY-722 is a water-soluble dihydropyridine derivative exhibiting potent antihypertensive properties. Research highlights its slow onset, long-lasting action, and efficacy in relaxing various isolated canine arteries. Studies suggest its mechanism of action involves calcium antagonism and inhibition of both endothelium-independent and endothelium-dependent contractions. [, , ]

3‐Ethyl 5‐Methyl 1,4‐Dihydro‐2‐[(2‐hydroxyethoxy)methyl]‐6‐methyl‐4‐(2,3‐dichlorophenyl)‐3,5‐pyridinedicarboxylate

  • Compound Description: This amlodipine bioisostere exhibits potent calcium channel antagonist activity, significantly greater than the reference drug nimodipine. The research involves synthesizing and evaluating its calcium channel antagonist and anticonvulsant activities. []
  • Relevance: This compound shares the core 1,4-dihydropyridine structure with diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds possess a dichlorophenyl group at the 4-position, although the substitution pattern on the phenyl ring differs. Additionally, it has a (2-hydroxyethoxy)methyl substituent at the 2-position, absent in diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The ester groups also vary, with this compound having methyl and ethyl esters at the 3- and 5-positions, respectively. Furthermore, it lacks the 4-methoxybenzyl substituent present on the nitrogen of the dihydropyridine ring in diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. []

3-Ethyl 5-Methyl 1,4-dihydro-2-[2-[(1-methyl-1,4-dihydropyridyl-3-carbonyloxy)ethoxy]methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a derivative of an amlodipine bioisostere, designed as a potential drug delivery system. It incorporates a 1-methyl-3-pyridylcarbonyloxy moiety aimed at enhancing drug delivery. []

1-{2-(Phthalimido-N-oxy)-ethyl}-4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamide)

  • Compound Description: This compound represents a series of derivatives synthesized through a multistep reaction sequence. They incorporate a 1,4-dihydropyridine core with various substitutions at the 4-position of the phenyl ring. The study focuses on their synthesis and characterization, with no mention of biological activity. []
  • Relevance: Compounds in this series share the core 1,4-dihydropyridine structure with diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key differences lie in the replacement of the ester groups at the 3- and 5-positions with 4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamide moieties and the presence of a 1-{2-(phthalimido-N-oxy)-ethyl} substituent on the nitrogen atom. Additionally, the substituents at the 4-position of the phenyl ring vary within the series. These structural variations distinguish these compounds from diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. []

Diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Compound Description: This compound is a process-related impurity identified in the synthesis of amlodipine. The study focuses on its synthesis, characterization, and development of a validated RP-HPLC method for its quantification in amlodipine bulk and tablet formulations. []
  • Relevance: This compound is structurally very similar to diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, differing only by the position of the chlorine atom on the phenyl ring (meta in this compound, para in the target compound). This close structural similarity makes it a relevant compound to consider, highlighting potential impurities during the synthesis of similar 1,4-dihydropyridine derivatives. []

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

  • Compound Description: This compound, a 1,4-dihydropyridine derivative synthesized via the Hantzsch reaction, has shown promising biological activities. Studies indicate that it exhibits good fungicidal activity, potent antiviral activity against the tobacco mosaic virus, and some insecticidal activity against Mythimna separata. [, ]
  • Relevance: This compound shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The main difference lies in the substituent at the 4-position of the dihydropyridine ring, with a 4-methyl-1,2,3-thiadiazol-5-yl group present instead of a 4-chlorophenyl group. It also lacks the 4-methoxybenzyl substituent found in diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ]

3-Ethyl-5-methyl-(±)2-/2-(N-triphenylmethylamino)- -ethoxymethyl/-4-2(-chlorophenyl)1,4-dihydro-6-methyl-3,5-pyridine dicarboxylate

  • Compound Description: This compound is a key intermediate in synthesizing amlodipine besylate, a calcium channel blocker. The method involves reacting it with benzenesulfonic acid in a methanol or aqueous methanol solution. []
  • Relevance: This compound shares a close structural resemblance with both amlodipine and diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Similarities include the 1,4-dihydropyridine core, a chlorine atom at the ortho position of the phenyl ring attached to the 4-position, and the ethyl and methyl ester groups at the 3- and 5-positions. It differs from the target compound by the presence of a 2-/2-(N-triphenylmethylamino)- -ethoxymethyl substituent at the 2-position instead of a 4-methoxybenzyl substituent on the nitrogen atom. []

Diethyl 4-(2,4-dichlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (3i)

  • Compound Description: This 1,4-dihydropyridine derivative, synthesized using a heterogeneous catalyst (Ag2O/GO/TiO2 nanocomposite), has undergone cytotoxic activity evaluation. MTT assays in human cancer cell lines (HeLa, LS180, and Raji) revealed its potent cytotoxicity against Raji cells, suggesting potential anticancer properties. []
  • Relevance: This compound shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the presence of a 2,4-dichlorophenyl group at the 4-position of the dihydropyridine ring, compared to a 4-chlorophenyl group in the target compound. It also lacks the 4-methoxybenzyl substituent found on the nitrogen atom of diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[(2′-carboxybiphenyl4-yl)methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylates

  • Compound Description: This series of compounds was designed and synthesized as potential dual-acting agents targeting both angiotensin II receptors and calcium channels. They incorporate structural elements of telmisartan (an AT1 receptor antagonist) and nifedipine (a calcium channel blocker). []
  • Relevance: These compounds share the 1,4-dihydropyridine core with diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate but with significant structural differences. The key distinction lies in the substitution at the 4-position of the dihydropyridine ring, where these compounds feature a complex [2-n-alkyl-1-[(2′-carboxybiphenyl-4-yl)methyl]imidazole-4(or 5)-yl] group. Furthermore, they lack the chlorine atom on the phenyl ring and the 4-methoxybenzyl group on the nitrogen atom found in diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. []

Properties

Product Name

diethyl 4-(4-chlorophenyl)-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

diethyl 4-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C25H26ClNO5

Molecular Weight

455.9 g/mol

InChI

InChI=1S/C25H26ClNO5/c1-4-31-24(28)21-15-27(14-17-6-12-20(30-3)13-7-17)16-22(25(29)32-5-2)23(21)18-8-10-19(26)11-9-18/h6-13,15-16,23H,4-5,14H2,1-3H3

InChI Key

UILCNWPZZYXSLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OCC)CC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.